![molecular formula C13H10O3 B190072 2-Hydroxy-[1,1'-biphenyl]-4-carboxylic acid CAS No. 106593-48-0](/img/structure/B190072.png)

2-Hydroxy-[1,1'-biphenyl]-4-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

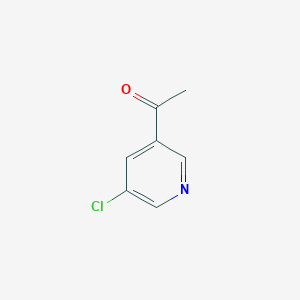

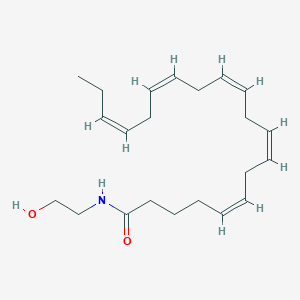

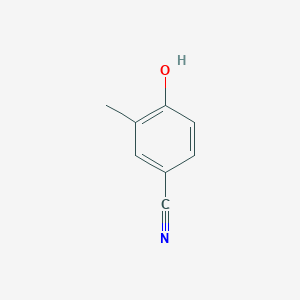

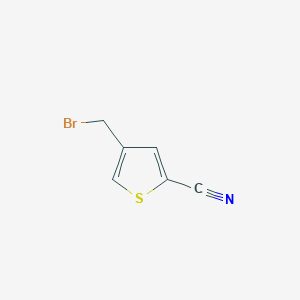

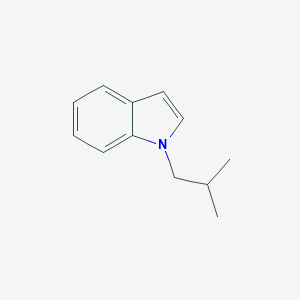

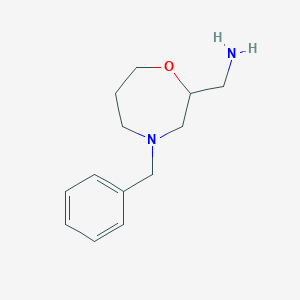

2-Hydroxy-[1,1’-biphenyl]-4-carboxylic acid, also known as Fendizoic acid, is a chemical compound with the formula C₂₀H₁₄O₄ . It is a derivative of biphenyl, where one of the phenyl rings bears a carboxylic acid group and the other has a hydroxyl group .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, 3’-Nitro-2’-hydroxy [1,1’]-biphenyl-3-carboxylic Acid is an intermediate used in the synthesis of N-Hydroxy Eltrombopag . Another related compound, 3’-Amino-2’-Hydroxy- [1,1’]Biphenyl-3-carboxylic Acid, is used in the synthesis of monoethanolamine salts .Molecular Structure Analysis

The molecular structure of 2-Hydroxy-[1,1’-biphenyl]-4-carboxylic acid can be represented by the canonical SMILES stringC1=CC=C (C=C1)C2=C (C=CC (=C2)C (=O)C3=CC=CC=C3C (=O)O)O . This indicates that the molecule consists of two phenyl rings connected by a single bond, with a carboxylic acid group on one ring and a hydroxyl group on the other .

Applications De Recherche Scientifique

Luminescent Dyes and Hydroxy Compounds

2-Hydroxy-[1,1'-biphenyl]-4-carboxylic acid is instrumental in the synthesis of luminescent dyes. Specifically, its derivatives, synthesized through reactions with o-aminophenols, exhibit significant interest as luminescent dyes. Remarkably, hydroxy compounds in their salt form demonstrate abnormally high Stokes shift, indicating their potential application in advanced optical materials and devices (Olkhovik et al., 2006).

Chiral Resolving Reagents

Optically active 2-hydroxy carboxylic acids, including 2-Hydroxy-[1,1'-biphenyl]-4-carboxylic acid, serve as crucial building blocks in organic compound synthesis. They are also used as chiral resolving reagents, aiding in the separation of enantiomers in chiral substances. Recent advances in enzymatic preparation techniques have further enhanced the production of these compounds, offering pure enantiomeric forms (Chen et al., 2015).

Antimicrobial Activities

Certain derivatives of 2-Hydroxy-[1,1'-biphenyl]-4-carboxylic acid, specifically tri- and diorganotin(IV) carboxylates, have been synthesized and characterized. These compounds exhibit notable antimicrobial activities, showing potential for applications in antibacterial and antifungal therapies (Ahmad et al., 2002).

Tyrosinase Inhibition

Compounds derived from 2-Hydroxy-[1,1'-biphenyl]-4-carboxylic acid have been studied for their tyrosinase inhibitory effects. These inhibitors are significant in treating conditions like hyperpigmentation and are crucial in the pharmaceutical industry for developing treatments related to skin darkening disorders (Kwong et al., 2017).

Liquid Crystal Formation

A series of compounds based on 2-Hydroxy-[1,1'-biphenyl]-4-carboxylic acid have shown the ability to form different phase structures, including highly ordered smectic liquid-crystalline phases. These materials are essential in the field of material science and could lead to the development of new types of liquid crystal displays and other optoelectronic devices (Jeong et al., 2005).

Safety And Hazards

Propriétés

IUPAC Name |

3-hydroxy-4-phenylbenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10O3/c14-12-8-10(13(15)16)6-7-11(12)9-4-2-1-3-5-9/h1-8,14H,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSADESJTZDXCPN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C=C(C=C2)C(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30616375 |

Source

|

| Record name | 2-Hydroxy[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30616375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Hydroxy-4-phenylbenzoic acid | |

CAS RN |

106593-48-0 |

Source

|

| Record name | 2-Hydroxy[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30616375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Pyrrolidine, 1-bicyclo[2.2.1]hept-2-yl-, exo-(9CI)](/img/structure/B189992.png)

![5,6-dihydro-1H-imidazo[4,5-b]pyridin-2-amine](/img/structure/B190003.png)

![(4'-(Pentyloxy)-[1,1'-biphenyl]-4-yl)boronic acid](/img/structure/B190016.png)